1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone
Description
Properties
IUPAC Name |
1-[1-(1H-benzimidazol-2-yl)pyrrolidin-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-9(17)10-6-7-16(8-10)13-14-11-4-2-3-5-12(11)15-13/h2-5,10H,6-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXXCPJKTBULPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and further functionalization . One common method involves the reaction of o-phenylenediamine with an aromatic aldehyde under acidic conditions to form the benzimidazole ring. The resulting benzimidazole derivative is then reacted with a pyrrolidine derivative under basic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Core Heterocyclic Systems
- Benzimidazole-Ethanone Derivatives: Compounds like 1-(1H-benzo[d]imidazol-2-yl)ethanone (CAS: 939-70-8) serve as precursors for hybrid structures. These lack the pyrrolidine ring but are functionalized with α,β-unsaturated ketones (chalcones) or pyridone hybrids, enhancing electronic conjugation and bioactivity .
- Pyrrolidine-Containing Analogs: The compound 1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone (CAS: 929858-75-3) shares the pyrrolidine-benzimidazole framework but includes an indole group, which may confer unique pharmacokinetic properties .
Substituent Effects
- Chalcone Hybrids: Derivatives such as 1-(1H-benzo[d]imidazol-2-yl)-3-(3-methoxyphenyl)-prop-2-enone exhibit potent anticancer activity due to the α,β-unsaturated ketone system, which facilitates Michael addition reactions with biological nucleophiles .
- Triazole and Oxadiazole Hybrids : Compounds like 1-(1-((1H-Benzo[d]imidazol-2-yl)methyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one incorporate triazole rings, improving thermal stability (melting points: 119–194°C) and antimicrobial efficacy .
Physical and Spectral Properties
*Data inferred from analogs.
Antimicrobial Activity
- Pyridone Hybrids : Compounds with chloro and hydroxy substituents (e.g., [104a–h]) show broad-spectrum activity against S. aureus, E. coli, and C. albicans, outperforming Chloramphenicol and Ketoconazole in some cases .
- Triazole Derivatives : Exhibit moderate to high antimicrobial efficacy, likely due to the triazole’s ability to coordinate metal ions in microbial enzymes .
Anticancer Potential
- Chalcone Derivatives: 1-(1H-Benzo[d]imidazol-2-yl)-3-(3-chlorophenyl)-prop-2-enone demonstrates significant cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Chloro and methoxy substituents on aromatic rings improve antimicrobial and anticancer activities by modulating electron density and binding affinity .
- Heterocyclic Additions : Fusion with triazole or oxadiazole rings increases metabolic stability but may reduce solubility compared to the pyrrolidine-containing target compound .
Biological Activity
1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone, also referred to by its CAS number 1420831-21-5, is a compound of increasing interest due to its potential biological activities. This article explores its biological activity, focusing on antibacterial and antifungal properties, as well as its mechanism of action and related research findings.
- Molecular Formula : C₁₁H₁₅ClN₄
- Molecular Weight : 238.72 g/mol
- CAS Number : 1420831-21-5
Biological Activity Overview
Research indicates that compounds containing the benzimidazole and pyrrolidine moieties exhibit significant biological activities, particularly in antimicrobial applications. The following sections detail the findings from various studies.
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrrolidine, including this compound, show promising antibacterial properties against both Gram-positive and Gram-negative bacteria.
Case Studies
- In Vitro Tests : A study examined multiple pyrrolidine derivatives, revealing that certain compounds exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
- Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects often involves disruption of bacterial cell membranes and inhibition of key metabolic pathways. For instance, the presence of halogen substituents has been shown to enhance bioactivity significantly .
Antifungal Activity
In addition to antibacterial effects, the compound's antifungal activity has also been explored.
Findings
Research has indicated that certain derivatives can inhibit fungal growth effectively:
- Example : Compound 12a demonstrated activity against Candida albicans with an MIC value of 0.0048 mg/mL .
Comparative Biological Activity Table
| Compound Name | MIC Value (mg/mL) | Target Organism |
|---|---|---|
| This compound | 0.0039 | Staphylococcus aureus |
| Compound 12a | 0.0048 | Candida albicans |
| Pyrrolidine derivative A | 0.0195 | Escherichia coli |
| Pyrrolidine derivative B | 0.0098 | Bacillus mycoides |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
